Perfluoro(methylcyclohexane)
Description
Contextualization within Perfluorocarbon Chemistry and Fluorous Systems
Perfluorocarbons (PFCs) are a class of organofluorine compounds where all hydrogen atoms on the carbon skeleton are replaced by fluorine atoms. This extensive fluorination imparts remarkable properties, including high thermal stability, chemical inertness, and low surface tension. wikipedia.orgtcichemicals.com Perfluoro(methylcyclohexane), with its chemical formula C7F14, is a quintessential example of a PFC, embodying these characteristic traits. wikipedia.org
Significance of Perfluoro(methylcyclohexane) as a Research Subject
Perfluoro(methylcyclohexane) is a significant subject of research primarily due to its utility as a specialized solvent and its unique physical properties. Its inert nature makes it an ideal medium for reactions involving highly reactive species. wikipedia.org Furthermore, its ability to dissolve gases effectively has led to its use as an oxygen vector in biochemical engineering, enhancing the production of certain biomolecules in microbial cultures. nih.gov
One of the key research applications of PFMC is in "fluorous" biphase reactions. lookchem.com Mixtures of Perfluoro(methylcyclohexane) and other solvents, such as chloroform (B151607), can form two separate phases at lower temperatures and a single phase at higher temperatures, providing a switchable system for chemical reactions and separations. sigmaaldrich.com Researchers have also employed PFMC to study the "fluorophilicity," or the affinity for a fluorous phase, of various molecules. lookchem.com This is crucial for designing catalysts and reagents that will preferentially dissolve in the fluorous phase. researchgate.net Beyond its role as a solvent, the ability to detect PFMC at extremely low concentrations has made it an excellent tracer compound for various studies. wikipedia.org
Evolution of Academic Research Perspectives on Perfluoro(methylcyclohexane)
The academic perspective on Perfluoro(methylcyclohexane) has evolved significantly over the decades. Initial research, dating back to the mid-20th century, focused on its fundamental physicochemical properties, such as solubility and purification methods. acs.orgacs.org For many years, perfluorinated compounds were largely regarded as inert and of low toxicity. nih.gov
More recently, research has expanded to explore its use in more complex systems and for novel applications. This includes its use in the synthesis of polymers via ring-opening metathesis polymerization (ROMP) and as a reactant in photochemical reactions. sigmaaldrich.com The growing interest in "green chemistry" has further solidified the importance of PFMC, as fluorous systems offer a means for efficient catalyst recycling and reduced solvent waste. tcichemicals.com
Physicochemical Properties of Perfluoro(methylcyclohexane)
| Property | Value |
| Chemical Formula | C7F14 |
| Molar Mass | 350.05 g·mol−1 wikipedia.org |
| Appearance | Clear, colorless liquid wikipedia.org |
| Density | 1.788 g/mL at 25 °C wikipedia.org |
| Melting Point | -37 °C wikipedia.org |
| Boiling Point | 76 °C wikipedia.org |
| Solubility in Water | 10 ppm wikipedia.org |
| Refractive Index | 1.285 at 17 °C sigmaaldrich.com |
| Thermal Stability | Stable to over 400 °C wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(trifluoromethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14/c8-1(7(19,20)21)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIROQPWSJUXOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059874 | |
| Record name | Perfluoromethylcyclohexane | |
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Molecular Weight |
350.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Perfluoromethylcyclohexane | |
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CAS No. |
355-02-2 | |
| Record name | Perfluoro(methylcyclohexane) | |
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| Record name | Perfluoromethylcyclohexane | |
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| Record name | Perfluoro(methylcyclohexane) | |
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| Record name | Cyclohexane, 1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(trifluoromethyl)- | |
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| Record name | Perfluoromethylcyclohexane | |
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| Record name | Perfluoro(methylcyclohexane) | |
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| Record name | PERFLUOROMETHYLCYCLOHEXANE | |
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Advanced Synthetic Methodologies and Chemical Transformations Involving Perfluoro Methylcyclohexane
Perfluoro(methylcyclohexane) as a Reactant in Directed Synthesis
While prized for its general non-reactivity, perfluoro(methylcyclohexane) can be induced to participate in specific, targeted chemical transformations under controlled conditions. Its utility as a reactant is particularly notable in photochemical processes where high-energy light provides the necessary activation to overcome its inherent stability.
Photochemical Reactions for Perfluoro-2-methylcyclohex-1-enolate Synthesis
A key example of its reactivity is in the synthesis of perfluoro-2-methylcyclohex-1-enolate. sigmaaldrich.comsigmaaldrich.com This transformation is achieved through a photochemical reaction where perfluoro(methylcyclohexane) serves as the primary starting material. The process is conducted in an aqueous medium with tetrabutylammonium (B224687) iodide, which plays a crucial role in facilitating the reaction. sigmaaldrich.comsigmaaldrich.com The energy supplied by photons initiates the complex reaction cascade, leading to the formation of the enolate, a valuable fluorinated building block for further chemical synthesis.
Table 1: Components for Photochemical Synthesis of Perfluoro-2-methylcyclohex-1-enolate
| Component | Role | Reference |
| Perfluoro(methylcyclohexane) | Primary Reactant / Fluorinated Scaffold | sigmaaldrich.comsigmaaldrich.com |
| Tetrabutylammonium Iodide | Reaction Mediator | sigmaaldrich.comsigmaaldrich.com |
| Water | Solvent | sigmaaldrich.comsigmaaldrich.com |
| Light (Photons) | Energy Source for Reaction Activation | sigmaaldrich.comsigmaaldrich.com |
Perfluoro(methylcyclohexane) as a Specialized Solvent in Polymerization Processes
The unique solvent properties of perfluoro(methylcyclohexane), particularly its immiscibility with many organic solvents, have led to its use in "fluorous" biphase systems. This approach is highly effective in specific types of polymerization where catalyst separation and recovery are critical.
Ring-Opening Metathesis Polymerization (ROMP) with Fluorous Catalysts
Perfluoro(methylcyclohexane) serves as an exemplary fluorous solvent for the synthesis of polynorbornene via Ring-Opening Metathesis Polymerization (ROMP) of norbornene. sigmaaldrich.comsigmaaldrich.com This process utilizes a specialized fluorous version of Grubbs' second-generation catalyst. sigmaaldrich.comacs.orgresearchgate.net In this system, a biphasic environment is created, typically with perfluoro(methylcyclohexane) (PFMC) and an organic solvent like chloroform (B151607) or toluene (B28343). acs.orgresearchgate.net
Research has shown that using PFMC as the fluorous phase can lead to dramatic accelerations in the polymerization rate. acs.orgresearchgate.net The catalytic cycle for ROMP begins when a phosphine (B1218219) ligand dissociates from the ruthenium metal center of the Grubbs' catalyst. The fluorous analogue of the catalyst has a highly fluorinated phosphine ligand that is preferentially soluble in the PFMC phase. acs.org When this ligand dissociates from the catalyst, it is sequestered into the fluorous solvent, preventing it from re-associating with the active catalyst. This allows the monomer (norbornene) to bind more effectively to the catalyst, significantly speeding up the polymerization process. acs.org This "phase transfer activation" demonstrates a sophisticated use of perfluoro(methylcyclohexane)'s unique solvent properties to control and enhance a powerful polymerization technique. researchgate.net
Table 2: Key Components in Fluorous ROMP of Norbornene
| Component | Type | Function | Reference |
| Perfluoro(methylcyclohexane) (PFMC) | Fluorous Solvent | Creates a biphasic system; sequesters the dissociated fluorous phosphine ligand. | sigmaaldrich.comacs.orgresearchgate.net |
| Norbornene | Monomer | The cyclic olefin that is polymerized. | sigmaaldrich.comacs.org |
| Fluorous Grubbs' Second-Generation Catalyst | Catalyst | Initiates the ring-opening metathesis polymerization. | sigmaaldrich.comacs.orgresearchgate.net |
| Organic Solvent (e.g., Toluene, Chloroform) | Co-Solvent | Dissolves the monomer. | acs.org |
Research into Fluorination Strategies and Derivatives Utilizing a Perfluorinated Cyclohexane (B81311) Scaffold
The perfluorinated cyclohexane ring is a robust and stable structural motif. Research efforts focus on both the synthesis of this scaffold and its subsequent elaboration into more complex and functional derivatives. The primary method for producing perfluorinated alkanes and cycloalkanes is the direct fluorination of their hydrocarbon counterparts. wikipedia.org
Once the perfluorinated scaffold is obtained, it can be used as a building block in further synthetic endeavors. A prominent strategy for creating derivatives involves palladium-catalyzed reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, research on related fluorinated cyclohexane systems has shown that palladium-catalyzed carbonylation reactions can be used to introduce functional groups. mdpi.com While not starting from perfluoro(methylcyclohexane) itself, studies on selectively fluorinated cyclohexanes illustrate the principle of using the stable ring as a core structure for building more advanced molecules. [4 from previous step]
Furthermore, the broader field of organofluorine chemistry continuously explores new methods, such as palladium-catalyzed C-H bond fluorination and fluorocarbonylation, to create novel fluorinated compounds. organic-chemistry.orgnih.gov These advanced strategies are part of the ongoing effort to leverage the unique properties of fluorinated scaffolds, like the perfluorinated cyclohexane ring, for applications in materials science and medicinal chemistry.
Advanced Analytical and Spectroscopic Characterization of Perfluoro Methylcyclohexane in Research Contexts
Chromatographic Techniques for Trace Detection and Quantitative Analysis
Chromatographic methods are central to the analysis of Perfluoro(methylcyclohexane), providing the necessary sensitivity and selectivity to measure minute quantities in complex sample matrices.
Gas Chromatography-Mass Spectrometry (GC/MS) for Analysis in Gas Samples
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the quantitative analysis of Perfluoro(methylcyclohexane) in gas samples. vt.edu In this method, the components of a gas sample are first separated based on their boiling points and interactions with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification.
For the analysis of PMCH, samples are often introduced into the GC/MS system via thermal desorption from an adsorbent-filled cartridge, where the sample was previously collected and concentrated. epa.gov The use of a cryogenic capillary trap can further enhance the focus of the analyte before it is swept onto the chromatographic column. epa.gov Quantitative analysis is typically achieved by comparing the peak intensity of a characteristic mass of PMCH to that of a known amount of an internal standard. epa.gov Predicted GC-MS spectra for PMCH under positive ionization at 70eV are available and serve as a guide for identification, though confirmation with further evidence is necessary. hmdb.ca
Gas Chromatography with Electron Capture Detection (GC-ECD) for Perfluorocarbon Tracers
Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive method particularly suited for the detection of electrophilic compounds like perfluorocarbons (PFCs). scispace.comoup.com Perfluoro(methylcyclohexane) and other perfluorocycloalkanes are ideal for this technique due to their high electron affinity. scispace.comoup.com The process involves collecting air samples in adsorbent tubes, followed by thermal desorption and analysis by GC-ECD. scispace.com
This technique has been successfully employed in atmospheric tracer experiments to measure tracer quantities along a plume's trajectory. scispace.comoup.com The method's high sensitivity allows for the detection of PFCs at parts-per-trillion (ppt) levels. researchgate.net For instance, a dual-trap analyzer using GC-ECD can achieve a detection limit of 0.005 ppt (B1677978) for a 2-minute collection time. researchgate.net The use of a fused-silica capillary column can improve the separation of atmospheric tracer compounds and enhance detection sensitivity. scispace.com
Table 1: GC-ECD Detection Limits and Background Concentrations for Select Perfluorocarbon Tracers
| Compound | Instrumental Detection Limit (pg injected) | Method Detection Limit (fL/L of gas sampled) |
|---|---|---|
| Perfluoromethylcyclopentane (PMCP) | 3 | 5.8 |
| Perfluoro(methylcyclohexane) (PMCH) | 1.5 | 5.5 |
Data sourced from a study on measuring perfluorocarbon tracer gases leaking from geological reservoirs. wiley.com
Capillary Gas Chromatography with Negative Ion-Chemical Ionization Mass Spectrometry (NICI-MS) for Ultrasensitive Detection
For the most demanding applications requiring ultra-sensitive detection, Capillary Gas Chromatography coupled with Negative Ion-Chemical Ionization Mass Spectrometry (NICI-MS) is the method of choice. acs.orgnih.gov This technique offers exceptional selectivity and sensitivity for measuring atmospheric perfluorocarbon species at sub-part-per-quadrillion (10⁻¹⁵) levels. acs.orgnih.gov
In NICI-MS, a reagent gas like methane (B114726) is used to generate thermal electrons, which are then captured by electronegative analytes such as PMCH. acs.orgresearchgate.net This process, known as non-dissociative resonance electron capture, forms a molecular anion which is often the most abundant ion (base peak). researchgate.net By using selected-ion monitoring, the mass spectrometer can specifically detect these molecular anions, significantly reducing background noise that can interfere with other detection methods like ECD. nih.govresearchgate.net This approach has been shown to be over three orders of magnitude more sensitive than positive chemical ionization methods for certain compounds. nih.gov
Table 2: Atmospheric Background Concentrations of Perfluorocarbon Tracers Determined by NICI-MS
| Compound | Background Concentration at Mace Head, Ireland (fL L⁻¹) | Background Concentration in Bristol, U.K. (fL L⁻¹) |
|---|---|---|
| Perfluorodimethylcyclobutane | 2.5 (±0.4) | 3.0 (±1.5) |
| Perfluoromethylcyclopentane | 6.8 (±1.0) | 8.1 (±1.8) |
Data sourced from Cooke et al., 2001. acs.org
Spectroscopic Investigations of Molecular Structure and Dynamic Behavior
Spectroscopic techniques provide invaluable insights into the molecular structure and dynamics of Perfluoro(methylcyclohexane) in various states.
Nuclear Magnetic Resonance (NMR) Studies of Dynamic Structure in Confined and Bulk Liquid States
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to investigate the dynamic behavior of Perfluoro(methylcyclohexane) in both bulk liquid form and when confined within porous silica (B1680970) glasses. acs.org By measuring the spin-lattice relaxation times (T₁), researchers can glean information about molecular motion. acs.org
Studies comparing PMCH with methylcyclohexane (B89554) (MCH) in confinement have shown that the confined PMCH molecules exhibit stronger interactions with the glass surface, leading to more hindered molecular motions. acs.org This is in contrast to the effect of topological confinement on translational diffusion near the glass surface, which plays a smaller role for PMCH molecules. acs.org In the bulk liquid state, analysis of shear viscosity data using the rough-hard-sphere model provides further understanding of the dynamic structure of PMCH. acs.org Solid-state NMR has also been employed to study reactions involving PMCH as an inert liquid medium. rsc.org
Development of Spectroscopic Applications for Environmental Tracer Monitoring (e.g., Lidar for PFTs)
The development of spectroscopic applications for environmental monitoring has opened new avenues for the detection of perfluorocarbon tracers (PFTs) like Perfluoro(methylcyclohexane). One promising technique is Light Detection and Ranging (Lidar). researchgate.net Lidar offers the potential for wide-area screening and remote detection of PFTs in the air just above the soil surface, which would be a significant advantage over traditional soil gas analysis. researchgate.net
Research has focused on using a continuous wave, line-tunable infrared CO₂ laser to detect PMCH. researchgate.net Initial benchtop experiments successfully detected PMCH at levels of 10 parts per billion-meter (ppb-m). researchgate.net By using a more sensitive detector (HgCdTe), a pilot-scale lidar system in a 40-meter indoor hallway was able to measure air concentrations of PMCH down to 1 ppb-m. researchgate.net Further development of mini-LIDAR systems aims for the stand-off detection of PFTs in the air at levels of 0.01 ppb-m at a distance of 0.5 km. bnl.gov These advancements show great potential for using lidar for the verification and long-term monitoring of systems that use PFTs as tracers. researchgate.netgoogle.com
Interfacial Phenomena and Phase Behavior Studies of Perfluoro Methylcyclohexane Systems
Liquid-Liquid Equilibria and Phase Separation in Multicomponent Mixtures
The study of liquid-liquid equilibria (LLE) is fundamental to understanding the phase behavior of multicomponent mixtures involving perfluoro(methylcyclohexane). These investigations are crucial for various applications, including separation processes and material formulation.
Research into the ternary systems of hexafluoroisopropanol, a perfluorocarbon (such as perfluoro(n-hexane) or perfluoro(methylcyclohexane)), and either water or methanol (B129727) has provided valuable liquid-liquid equilibrium data at a standard temperature of 298.15 K. nist.govacs.org A key observation from these studies is that polar solvents like water and methanol have very low miscibility with perfluorocarbons. nist.govacs.org In contrast, hexafluoroisopropanol is completely miscible with water, methanol, and perfluorocarbons. nist.govacs.org
To understand the behavior of perfluoro(methylcyclohexane) (PMCH) in environments rich in hydrocarbons, an equation-of-state-based model has been developed. researchgate.net This model is crucial for predicting and interpreting the phase behavior of such mixtures. The development of this model relied on experimental data from both binary and ternary hydrocarbon-PMCH systems to determine the necessary binary interaction parameters (BIPs) for the equation of state (EOS). researchgate.net
The research utilized vapor-liquid equilibrium (VLE) data for gaseous hydrocarbons with PMCH and liquid-liquid equilibrium (LLE) data for liquid hydrocarbons with PMCH to establish these crucial EOS parameters. researchgate.net A significant finding from this work is that the determined BIPs for PMCH with various hydrocarbons were successfully correlated against the molecular weight of the hydrocarbons. researchgate.net The resulting model was then validated against measured data of PMCH in a model fluid rich in hydrocarbons, showing encouraging agreement and demonstrating its predictive capabilities. researchgate.net
Investigations into nucleation phenomena have been conducted on near-critical liquid mixtures, including the perfluoromethylcyclohexane (PMCH) and methylcyclohexane (B89554) (MCH) system. aip.org Cloud-point measurements near the critical solution temperature of this mixture revealed that the limit of stability is consistent with classical nucleation theory for reduced temperatures (ε = (Tc - T)/Tc) greater than approximately 10⁻⁴. aip.org However, as the mixture approaches the critical point, the stability limit increases sharply, indicating a deviation from classical theory. aip.org
Initial studies by Sundquist and Oriani on the PMCH + MCH system showed that these mixtures could be supercooled to a much greater extent than predicted by nucleation theory. aip.org This finding was later verified by Heady and Cahn, who also conducted careful measurements of related parameters like interfacial tension and Gibbs free energy. aip.org Their results suggested a significant failure of nucleation theory within 10°C of the critical solution temperature, with observed undercoolings indicating a substantial error in the calculated free energy barrier to nucleation. aip.org Subsequent, more refined reformulations of classical nucleation theory, which incorporated scaling expressions for thermodynamic and transport properties, showed only a weak divergence in the maximum supercooling. aip.org
Partitioning Behavior and Fluorophilicity Investigations
The partitioning of solutes between a fluorocarbon phase and a hydrocarbon phase is a key measure of a molecule's "fluorophilicity," or its affinity for a fluorinated environment.
A series of studies has focused on the fluorophilicity of hydrocarbon and fluorocarbon-functionalized nicotinic acid esters (nicotinates) by measuring their partitioning behavior in a biphasic solvent system composed of perfluoro(methylcyclohexane) (PFMC) and toluene (B28343). nih.govnih.gov The partitioning coefficient, expressed as log Kp, is a widely accepted benchmark for fluorophilicity in such systems. nih.gov
The experimental log Kp values for the hydrocarbon nicotinates ranged from -1.72 to -3.40, indicating a preference for the toluene phase. nih.gov For the fluorinated nicotinates, the log Kp values ranged from -1.64 to 0.13. nih.gov Notably, only the prodrug with the longest fluorinated chain, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl nicotinic acid ester, showed a preferential partitioning into the fluorinated phase, with a log Kp of 0.13. nih.gov
Predictions of these partition coefficients using methods like group contribution techniques and molecular dynamics simulations were in reasonable agreement for the hydrocarbon nicotinates and the shorter-chained perfluorinated nicotinates. nih.gov However, for the longest-chain perfluoroalkyl nicotinates, significant deviations of over 100% from the experimental partition coefficients were observed. nih.gov
Partition Coefficients (log Kp) of Nicotinic Acid Esters in Perfluoro(methylcyclohexane)-Toluene System
| Compound Type | Chain Length | Experimental log Kp Range |
|---|---|---|
| Hydrocarbon Nicotinates | C1 to C12 | -1.72 to -3.40 |
| Fluorinated Nicotinates | C1 to C8 (fluorinated) | -1.64 to 0.13 |
Data sourced from nih.gov
Research on Wetting Properties and Surface Interactions
The wetting behavior of perfluoro(methylcyclohexane) on various surfaces has been the subject of microscopic studies, providing fundamental insights into surface interactions.
One study investigated the wetting of a liquid eicosane (B133393) surface by the vapor of perfluoromethylcyclohexane (PFMC) just above the melting point of eicosane, a temperature at which eicosane exhibits surface freezing. harvard.edu Using X-ray reflectivity, the researchers were able to measure the evolution of the microscopic structure of the PFMC layer. harvard.edu A significant finding was that even a thin adsorbed layer of PFMC, around 7 Å thick, was sufficient to suppress the surface freezing phase of the eicosane. harvard.edu The study also demonstrated complete wetting, with the thickness of the wetting layer following a d ~ ΔT⁻¹ᐟ³ relationship, indicating that retardation effects are negligible for films up to 160 Å thick. harvard.edu
Another investigation using X-ray reflectivity examined thin wetting films formed on a silicon substrate from a binary vapor of methylcyclohexane (MC) and perfluoromethylcyclohexane (PF). harvard.edu Below the bulk consolute temperature (Tc ≈ 46 °C), at T = 30 °C, variations in the temperature difference between the substrate and the vapor led to changes in film thickness from 25 to 135 Å. harvard.edu The results were consistent with complete wetting of both surfaces, where an MC-rich phase wetted the substrate and a PF-rich phase wetted the free surface. harvard.edu A key observation was that the width of the internal liquid/liquid interface was noticeably smaller than predicted by models that convolve the intrinsic interfacial profile with capillary wave roughness, a difference attributed to confinement effects. harvard.edu Above the consolute temperature, at T = 60 °C, while the liquid/liquid interface was less defined, PF enrichment was still observed at the free surface and MC enrichment at the substrate. harvard.edu
Perfluoro Methylcyclohexane in Advanced Solvent and Reaction Media Research
Fluorous Biphase Systems for Catalysis and Separation Processes
Catalytic Process Acceleration and Enhanced Product Separation in Biphasic Systems
The use of perfluoro(methylcyclohexane) in fluorous biphase systems has been shown to accelerate catalytic processes and streamline product separation. tamu.edu A key strategy involves designing catalysts with "fluorous ponytails," which are perfluoroalkyl chains that render the catalyst highly soluble in the fluorous phase (like PFMC) but insoluble in the organic phase at room temperature. sci-hub.se
Research has demonstrated the effectiveness of this technique in various reactions:
Hydroformylation: The hydroformylation of olefins, such as 1-decene, has been successfully carried out in a PFMC/toluene (B28343) system using a rhodium catalyst with fluorous phosphine (B1218219) ligands. sci-hub.segoogle.com This process allows for the straightforward separation of the aldehyde products from the recycled catalyst. sci-hub.segoogle.com The concept has been extended to the hydroformylation of various olefins, including higher olefins, with a focus on high turnover numbers and selectivity. liv.ac.uk
Alkane Hydroxylation: A novel catalytic system for selective alkane hydroxylation has been developed using a cobalt complex in a solvent mixture of perfluoromethylcyclohexane and α,α,α-trifluorotoluene. acs.orgnih.govacs.org This system effectively minimizes the overoxidation of the alcohol product because the product separates from the fluorous reaction phase as it is formed. acs.orgnih.govacs.org
Ring-Opening Metathesis Polymerization (ROMP): The ROMP of norbornene has been shown to be dramatically accelerated when a fluorous analog of Grubbs' second-generation catalyst is first dissolved in perfluoro(methylcyclohexane). researchgate.netacs.org The fluorous solvent acts to scavenge the dissociated fluorous phosphine ligand, preventing the reverse reaction and allowing the alkene to compete more effectively for the active catalyst. tamu.eduresearchgate.netacs.org
Other Reactions: Fluorous biphase systems with PFMC have also been employed in Friedel-Crafts acylations and hydroborations, demonstrating the broad applicability of this methodology. tcichemicals.comresearchgate.net
Table 1: Examples of Catalytic Reactions Utilizing Perfluoro(methylcyclohexane) in Biphasic Systems
| Reaction | Catalyst Type | Organic Solvent | Key Finding | Reference(s) |
|---|---|---|---|---|
| Hydroformylation of Olefins | Rhodium complex with fluorous phosphine ligands | Toluene | Facile separation of aldehyde products and catalyst recycling. | google.com, sci-hub.se |
| Alkane Hydroxylation | Cobalt complex with a fluorinated ligand | α,α,α-trifluorotoluene | Minimized overoxidation due to product separation from the fluorous phase. | acs.org, nih.gov, acs.org |
| Ring-Opening Metathesis Polymerization | Fluorous Grubbs' second-generation catalyst | Chloroform (B151607)/Dichloromethane | Dramatic acceleration of reaction rate. | tamu.edu, researchgate.net, acs.org |
| Friedel-Crafts Acylation | Ytterbium(III) perfluorooctanesulfonate | Toluene | Catalyst remains in the fluorous phase for easy separation and reuse. | researchgate.net |
| Hydroboration | Rhodium complex with fluorous ligands | Toluene | Product separation and catalyst recycling demonstrated. | tcichemicals.com |
Development of Easily Recoverable Phase-Transfer Catalysts in Fluorous Media
Perfluoro(methylcyclohexane) also plays a crucial role in the development of recoverable phase-transfer catalysts (PTCs). These catalysts facilitate the transfer of reactants between immiscible phases, thereby enabling or accelerating reactions. In fluorous media, specially designed fluorous PTCs are required.
Research has shown that fluorous phosphonium (B103445) salts can act as effective PTCs for halide substitution reactions in extremely nonpolar fluorous solvents like perfluoromethylcyclohexane. nih.gov For instance, solutions of fluorous alkyl halides in PFMC, which are normally inert towards aqueous salts, undergo halide substitution in the presence of a fluorous phosphonium salt catalyst. nih.gov The catalyst, being soluble in the fluorous phase, can be easily recovered after the reaction, often by simple precipitation. nih.gov
Furthermore, the concept has been extended to other types of PTCs, such as fluorous crown ethers. These have been successfully used in solid-liquid phase transfer reactions, demonstrating the ability to transfer anions from a solid surface into the apolar fluorous phase. researchgate.net The development of highly fluorophilic phosphonium salts with significant solubility in PFMC opens up further possibilities for their use in fluorous biphasic catalysis. nih.gov
Emulsion and Colloidal Dispersion Research Utilizing Perfluoro(methylcyclohexane)
The unique properties of perfluoro(methylcyclohexane) make it a valuable component in the formation and study of emulsions and colloidal dispersions, particularly for biocatalysis and complex multi-phase systems.
Stable Colloidal Dispersions of Enzyme-Perfluoropolyether Complexes
Researchers have successfully used perfluoro(methylcyclohexane) to create stable colloidal dispersions of enzymes. nih.govacs.orgresearchgate.net One notable example involves the solubilization of lipase (B570770) from Candida rugosa in PFMC through hydrophobic ion pairing with a perfluoropolyether (PFPE) surfactant. nih.govacs.orgresearchgate.net This technique results in an enzyme-surfactant complex with a hydrodynamic diameter of approximately 6.5 nm, indicating that a single enzyme molecule is stabilized by the surrounding surfactant molecules. nih.govacs.orgresearchgate.net
These complexes can form highly stable colloidal dispersions, not only in liquid PFMC but also in liquid and supercritical carbon dioxide when PFMC is used as a cosolvent. nih.govacs.orgresearchgate.net These dispersions are optically translucent and show remarkable stability against settling, which is a significant advancement over previous methods that often resulted in large, unstable particles. nih.govacs.org
Table 2: Properties of Lipase-PFPE Complex in Perfluoro(methylcyclohexane)
| Property | Value | Significance | Reference(s) |
|---|---|---|---|
| Hydrodynamic Diameter (in PFMC) | 6.5 nm | Indicates stabilization of a single lipase molecule by the surfactant. | nih.gov, acs.org, researchgate.net |
| State in Liquid/Supercritical CO₂ (with PFMC cosolvent) | Highly stable colloidal dispersion | Optically translucent and stable against settling, offering a new medium for biocatalysis. | nih.gov, acs.org, researchgate.net |
| Hydrodynamic Diameter in CO₂ | 50-200 nm | Demonstrates aggregation of the enzyme-surfactant complexes under pressure. | nih.gov, acs.org, researchgate.net |
Triphilic Compound Behavior in Three-Phase Liquid–Liquid–Liquid Systems Involving Perfluoro(methylcyclohexane)
Perfluoro(methylcyclohexane) is a key component in creating three-phase liquid systems, typically consisting of an aqueous phase, an organic phase (like toluene), and a fluorous phase (PFMC). These systems are used to study the behavior of "triphilic" compounds, which possess three incompatible molecular parts: a hydrophilic, an oleophilic (lipophilic), and a fluorophilic domain. cas.cz
Supercritical Fluid Applications and Interactions
The interaction of perfluoro(methylcyclohexane) with supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO₂), is an area of active research. As mentioned previously, PFMC can act as a crucial cosolvent for creating stable colloidal dispersions of enzyme-surfactant complexes in scCO₂. nih.govacs.orgresearchgate.net
The stability and particle size of these dispersions are influenced by the density and temperature of the CO₂. nih.govacs.org Generally, decreasing the CO₂ density leads to an increase in particle size and a decrease in stability against settling. nih.govacs.org Conversely, increasing the temperature at a constant density can lead to a decrease in particle size. nih.govacs.org These nanoparticle aggregates in CO₂, which are nearly transparent and stable, represent a promising alternative to traditional water/CO₂ microemulsions for biocatalysis in supercritical fluids. nih.govacs.orgresearchgate.net
The study of binary mixtures and solubility is fundamental to these applications. The liquid-liquid solubility of perfluoromethylcyclohexane with various organic solvents has been investigated to understand the phase behavior that underpins these advanced applications. acs.org
Environmental and Atmospheric Research Applications of Perfluoro Methylcyclohexane
Perfluorocarbon Tracer (PFT) Technology for Atmospheric and Ventilation Studies
Perfluoro(methylcyclohexane) is a key compound in Perfluorocarbon Tracer (PFT) technology, a critical tool for a variety of environmental and atmospheric research applications. PFTs are a group of cyclic perfluoroalkane compounds that can be detected at extremely low concentrations, making them ideal for tracking air mass movements and transfer processes. Their utility spans from local to continental scale atmospheric transport research to detailed ventilation studies in complex indoor environments. acs.org The effectiveness of these tracers relies on accurately knowing their atmospheric background levels and any trends in their concentrations. acs.org Current atmospheric concentrations of these tracer compounds are in the low parts per quadrillion range, with an annual atmospheric growth rate of less than one part per quadrillion per year. acs.org
Atmospheric Transport and Dispersion of Pollutants
Perfluoro(methylcyclohexane) and other perfluorocarbons are utilized as tracers to study the transport and dispersion of atmospheric pollutants. acs.org These studies are crucial for understanding how pollutants are distributed over local, regional, and even continental scales. acs.org By releasing a known quantity of a PFT like perfluoro(methylcyclohexane) and then measuring its concentration at various downwind locations, researchers can map the trajectory and dilution of pollutant plumes. This information is vital for developing and validating atmospheric dispersion models, which are used to predict the impact of industrial emissions, chemical spills, and other releases of hazardous materials into the atmosphere. The ability to detect these tracers at very low concentrations allows for the study of long-range transport phenomena, contributing to a better understanding of global air quality and the movement of greenhouse gases. acs.org
Underground Mine Ventilation Tracer Studies and Feasibility Assessments
The unique properties of perfluoro(methylcyclohexane) make it a valuable tool for assessing and optimizing ventilation systems in underground mines. acs.org Effective ventilation is critical in mining operations to control the levels of methane (B114726), coal dust, and other harmful airborne contaminants, ensuring worker safety and preventing explosions. cdc.gov Tracer gas studies using perfluoro(methylcyclohexane) allow for the quantitative analysis of airflow patterns, the identification of areas with poor ventilation, and the assessment of the effectiveness of existing ventilation infrastructure. acs.org
In these studies, a perfluoromethylcyclohexane (PMCH) permeation plug release vessel (PPRV) can be used to release the tracer gas at a controlled rate. acs.org Air samples are then collected at various locations throughout the mine and analyzed to determine the concentration of the tracer. This data provides insights into air mixing, recirculation, and the distribution of fresh air. For instance, research has shown that focusing ventilation flow at a specific point where methane is accumulating is more effective at reducing its concentration than dispersing the airflow. researchgate.net Such studies provide essential data for designing and modifying mine ventilation systems to improve safety and efficiency. acs.orgresearchgate.net
Determination of Infiltration Rates in Residential and Building Environments
Perfluorocarbon tracer gas techniques, often employing perfluoro(methylcyclohexane), are a well-established method for determining air infiltration rates in residential and commercial buildings. acs.orgaivc.org This is a critical factor in assessing a building's energy efficiency and indoor air quality. aivc.orgenergy.gov The technique involves deploying passive PFT sources that release the tracer at a known, constant rate. aivc.org Miniature passive samplers are placed throughout the building to absorb the tracer over a specific period. aivc.org
The average concentration of the tracer gas within a given zone is directly proportional to the emission rate of the source and inversely proportional to the air infiltration or leakage rate. aivc.org By measuring the amount of tracer captured by the samplers, the average concentration can be determined, and subsequently, the infiltration rate can be calculated. aivc.org This method is advantageous because it is simple, inexpensive, and non-obtrusive. aivc.org It can be applied to single-zone buildings as well as more complex, multi-zoned structures to understand the air exchange rates between different zones. aivc.org
A study evaluating this technique in a controlled environmental chamber under various conditions of temperature and ventilation confirmed its viability for accurately determining infiltration rates. aivc.org The ability to use different PFTs in different zones of a building allows for a detailed analysis of inter-zonal airflows, which is crucial for comprehensive indoor air quality assessments. aivc.org
Factors in Building Infiltration Rate Determination
| Factor | Description | Relevance to PFT Method |
|---|---|---|
| Tracer Emission Rate | The rate at which the perfluorocarbon tracer is released from the passive source. | A known and constant emission rate is essential for accurate calculation of the infiltration rate. aivc.org |
| Average Tracer Concentration | The time-averaged concentration of the tracer gas within the building or a specific zone. | Measured using passive samplers and is inversely proportional to the infiltration rate. aivc.org |
| Building Volume | The total volume of the space being tested. | Used in the calculation to convert concentration to an air exchange rate (changes per hour). |
| External Conditions | Wind speed, wind direction, and temperature difference between indoors and outdoors. | These factors influence the natural infiltration rate of a building. The PFT method provides a time-averaged result that accounts for these variations. |
Monitoring of Cover System Performance at Waste Disposal Sites
While direct research on perfluoro(methylcyclohexane) for this specific application is not widely published, the principles of tracer gas technology are highly relevant to monitoring the performance of cover systems at waste disposal sites, such as landfills. The primary goal of a landfill cover is to minimize the emission of landfill gases, primarily methane, into the atmosphere. service.gov.uk
Tracer gas techniques can be employed to identify leaks and quantify emission rates from the landfill surface. By releasing a tracer gas like perfluoro(methylcyclohexane) beneath the cover system and monitoring for its presence at the surface, engineers can pinpoint breaches in the cover material. This allows for targeted remediation efforts to improve the gas containment and collection system. service.gov.uk The use of flux boxes in conjunction with tracer gas measurements can provide quantitative data on the average flux of gases through the landfill cap. service.gov.uk
Environmental Fate and Degradation Mechanism Studies
Understanding the environmental fate and potential degradation pathways of persistent compounds like perfluoro(methylcyclohexane) is a significant area of research. While perfluoro(methylcyclohexane) itself is highly stable, studies on other per- and polyfluoroalkyl substances (PFAS) provide insights into potential degradation mechanisms.
Rapid Defluorination Processes for Per- and Polyfluoroalkyl Substances (PFAS) using UV/Sulfite (B76179) Methods
Research into the degradation of PFAS has explored the use of ultraviolet (UV) light in combination with sulfite (SO32-) as a method for reductive defluorination. nih.govresearchgate.netnih.gov This process relies on the generation of hydrated electrons, a powerful reducing agent, from the photo-conversion of sulfite. nih.gov These hydrated electrons can then attack the carbon-fluorine bonds in PFAS molecules, leading to the release of fluoride (B91410) ions (defluorination). nih.gov
Studies on compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) have demonstrated the effectiveness of the UV/sulfite system. nih.govresearchgate.net For example, one study achieved 81.9% and 87.5% defluorination of PFOA and PFOS, respectively, after 120 minutes of photoreaction under alkaline conditions (pH 12) with a sulfite concentration of 20 mM. nih.gov The efficiency of this process is influenced by several factors:
pH: Higher pH (alkaline conditions) generally favors the photoreduction process and enhances defluorination efficiency. nih.govnih.gov
Sulfite Concentration: Increasing the sulfite concentration typically leads to a higher rate of defluorination. nih.govnih.gov
Reaction Time: Longer reaction times result in more complete defluorination, although the rate may slow over time due to sulfite depletion and the stability of remaining C-F bonds. nih.gov
It is important to note that the degradation of PFAS can produce various short-chain intermediates that still contain fluorine. nih.govnih.gov While the UV/sulfite method shows promise for breaking down highly stable fluorinated pollutants, the complete mineralization to fluoride ions can be challenging. nih.gov
UV/Sulfite Defluorination of PFOA and PFOS
| Parameter | Condition | Effect on Defluorination | Reference |
|---|---|---|---|
| pH | Increased from 10 to 13 | Increased fluoride release for both PFOA and PFOS. nih.gov | nih.gov |
| Sulfite Concentration | Higher dosage | Enhanced defluorination efficiency. nih.govnih.gov | nih.govnih.gov |
| Reaction Time | Increased to 120 minutes | Achieved 81.9% defluorination for PFOA and 87.5% for PFOS. nih.gov | nih.gov |
| Competing Ions | Presence of other ions | Can suppress defluorination efficiency. nih.gov | nih.gov |
Molecular Dynamics Simulations to Investigate PFAS Degradation Mechanisms
While specific molecular dynamics (MD) simulations focusing solely on the degradation of perfluoro(methylcyclohexane) (PMCH) are not extensively documented in publicly available research, the principles derived from simulations of other per- and poly-fluoroalkyl substances (PFAS) offer valuable insights into its potential degradation pathways.
MD simulations are a powerful computational tool used to study the motion of atoms and molecules and to understand the physical basis of chemical processes. In the context of PFAS degradation, these simulations are employed to investigate the mechanisms of bond cleavage, particularly the highly stable carbon-fluorine (C-F) bond, under various conditions.
Research employing MD simulations with the ReaxFF force field has been instrumental in exploring the degradation of various PFAS molecules at high temperatures. mdpi.com ReaxFF is a reactive force field that can model the formation and breaking of chemical bonds, making it suitable for simulating complex chemical reactions like degradation. mdpi.com These simulations often replicate extreme conditions, such as those found during sonolysis, where the implosion of nano/microbubbles generates localized high temperatures and pressures. mdpi.com
Key findings from MD simulations on other PFAS that are relevant to understanding the potential degradation of PMCH include:
Influence of Molecular Structure: The rate and mechanism of PFAS degradation are influenced by factors such as the length of the perfluoroalkyl chain and the nature of the functional head group. mdpi.com For instance, studies have shown that longer-chain PFAS tend to degrade more rapidly than their shorter-chain counterparts. mdpi.com
Role of the Environment: The surrounding medium plays a critical role. Simulations have been conducted in environments such as water vapor, oxygen, and nitrogen to mimic different remediation scenarios. mdpi.com
Degradation Initiation: The initial step in the degradation of many PFAS is often the cleavage of the bond associated with the functional head group. mdpi.com For a saturated cyclic compound like PMCH, which lacks a conventional functional head group, the initiation of degradation would likely involve the breaking of a C-C or C-F bond within the ring structure, a process requiring significant energy input.
Hydrophobicity: The hydrophobicity of a PFAS compound is a critical factor in some degradation processes, such as sonolysis, as it influences the molecule's ability to adsorb at the air-water interface of cavitation bubbles where degradation occurs. mdpi.com
While direct experimental or simulation data on PMCH degradation via these advanced oxidative or reductive processes is scarce, the general principles established for other PFAS suggest that its high chemical and thermal stability would necessitate energetic conditions for effective breakdown.
Research on Background Concentrations in Atmospheric and Aquatic Environments
The detection and quantification of perfluoro(methylcyclohexane) in the environment are challenging due to its volatility and low concentrations. However, its use as a tracer and its presence as a potential impurity in other commercial PFAS products have led to some monitoring efforts.
Atmospheric Concentrations:
Due to its chemical inertness and long atmospheric lifetime, PMCH can be transported over long distances. A study conducted in 2001 on the western coastal area of Korea detected background concentrations of PMCH in the atmosphere. The findings from this study are summarized in the table below.
| Location | Concentration Range (fL/L) | Mean Concentration (fL/L) | Temporal and Spatial Variation |
| Western Coastal Area of Korea | 5.8 - 8.7 | Not specified, but consistent | No significant variations observed |
Data sourced from a 2001 study on the western coastal area of Korea.
The concentrations observed in this study were noted to be slightly higher and have a larger standard deviation compared to previous studies in the USA and Europe. Despite this, the low and consistent background levels affirmed its suitability as a tracer for long-range atmospheric transport studies.
Aquatic Concentrations:
Data on the background concentrations of perfluoro(methylcyclohexane) in aquatic environments are limited. However, studies have detected related compounds. For example, research in the Great Lakes has reported the presence of perfluoromethylcyclohexane sulfonate (PFMeCHS), which is known to be an impurity in some commercial PFECHS (perfluoroethylcyclohexane sulfonate) formulations, in the dissolved phase of surface water. michigan.gov The concentrations of PFMeCHS in this study were not explicitly provided for the dissolved phase.
The presence of such related compounds suggests that cyclic perfluorinated structures can be found in aquatic systems, although more targeted research is needed to determine the specific background concentrations of PMCH itself.
Bioaccumulation Factors (BAFs) and Environmental Monitoring Related to Perfluorinated Compounds
The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the surrounding environment (water, air, soil) and through the food web, leading to concentrations in the organism that are higher than in the environment. The bioaccumulation factor (BAF) is a key metric used to quantify this potential.
Bioaccumulation Potential of Perfluoro(methylcyclohexane):
General principles of PFAS bioaccumulation indicate that several factors influence the BAF, including:
Chain Length: For many linear PFAS, longer perfluoroalkyl chains are associated with higher bioaccumulation.
Functional Group: The type of functional group can affect the distribution and elimination of the compound in an organism.
Metabolism: The extent to which a compound is metabolized can significantly impact its bioaccumulation. Perfluorinated compounds are generally resistant to metabolic degradation. nih.gov
Organism-Specific Factors: The species, its trophic level, age, and sex can all influence the degree of bioaccumulation.
Environmental Monitoring of Related Compounds:
While specific BAFs for PMCH are lacking, monitoring studies have provided BAFs for other cyclic perfluorinated compounds, offering some context. For instance, a report on perfluoroethylcyclohexane (B1207442) sulfonate (PFECHS), a structurally related compound, provided estimated mean log BAFs in fish.
| Compound | Mean Log BAF in Fish | Reference |
| Perfluoroethylcyclohexane sulfonate (PFECHS) | 2.7 | michigan.gov |
| Perfluoroethylcyclohexane sulfonate (PFECHS) | 2.8 | michigan.gov |
These values are for a related compound and should not be directly extrapolated to perfluoro(methylcyclohexane).
These BAFs for PFECHS were considered lower than those of other long-chain PFAS like PFOS. michigan.gov However, it is noted that more information is needed to definitively categorize the bioaccumulative potential of cyclic PFAS like PFECHS. michigan.gov
Furthermore, environmental monitoring has detected PFECHS in various matrices, including surface water (ranging from 0.16-5.7 ng/L) and top predator fish (ranging from
The persistence and potential for bioaccumulation of perfluorinated compounds as a class are of significant environmental concern. nih.gov The high stability of the C-F bond makes these compounds resistant to degradation, leading to their widespread presence and long-term persistence in the environment. nih.gov
Biomedical and Pharmaceutical Research with Perfluoro Methylcyclohexane
Perfluorocarbon-Based Drug Delivery Systems
The distinct properties of perfluorocarbons (PFCs), such as their immiscibility with both aqueous and organic media, have spurred research into their use as advanced drug delivery vehicles. These systems aim to overcome challenges like poor drug solubility and targeted delivery.
A significant hurdle in utilizing PFCs like perfluoro(methylcyclohexane) for drug delivery is their extremely poor solvent capacity for typical pharmaceutical compounds. nih.govresearchgate.net To address this, researchers have investigated a prodrug strategy. This approach involves chemically modifying a drug molecule by attaching a "promoiety," a cleavable functional group, to create an inactive prodrug that is soluble in the fluorocarbon vehicle. nih.govnih.gov This fluorophilic promoiety is designed to be removed by biological or chemical processes in the body, releasing the active parent drug at the target site. nih.gov
Research has focused on synthesizing and evaluating prodrugs to quantify their affinity for fluorinated solvents, a property known as "fluorophilicity." nih.govuiowa.edu A common method for measuring this is by determining the partition coefficient (log Kp) in a biphasic solvent system of perfluoro(methylcyclohexane) and an organic solvent like toluene (B28343). nih.govuiowa.eduuiowa.eduresearchgate.net
A study on nicotinic acid esters, developed as potential prodrugs for pulmonary delivery, measured their partitioning behavior between PFMC and toluene. nih.govuiowa.edu The results showed that fluorophilicity increased with the length of the fluorinated chain attached to the prodrug. Only the prodrug with the longest fluorinated chain (pentadecafluorooctyl nicotinate) showed a preference for the PFMC phase. nih.govuiowa.edu
Table 1: Experimental Partition Coefficients (log Kp) of Nicotinate Prodrugs in a Perfluoro(methylcyclohexane)/Toluene System
| Prodrug (Ester Group) | Log Kp (PFMC/Toluene) |
| Hydrocarbon Series | |
| Methyl Nicotinate | -2.62 uiowa.edu |
| Ethyl Nicotinate | -2.48 nih.gov |
| Propyl Nicotinate | -2.33 nih.gov |
| Butyl Nicotinate | -2.17 nih.gov |
| Pentyl Nicotinate | -2.03 nih.gov |
| Hexyl Nicotinate | -1.86 nih.gov |
| Octyl Nicotinate | -1.72 nih.gov |
| Dodecyl Nicotinate | -3.40 nih.gov |
| Fluorinated Series | |
| 2,2,2-Trifluoroethyl Nicotinate | -1.64 nih.gov |
| 2,2,3,3,3-Pentafluoropropyl Nicotinate | -1.04 nih.gov |
| 2,2,3,3,4,4,4-Heptafluorobutyl Nicotinate | -0.66 nih.gov |
| 2,2,3,3,4,4,5,5,5-Nonafluoropentyl Nicotinate | -0.40 nih.gov |
| 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl Nicotinate | -0.09 nih.gov |
| 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl Nicotinate | 0.13 nih.govuiowa.edu |
This table presents data on the partitioning of various nicotinic acid ester prodrugs between perfluoro(methylcyclohexane) and toluene. A positive log Kp value indicates a preference for the fluorocarbon phase, a key characteristic for designing effective drug delivery systems using PFC vehicles.
These partitioning studies are crucial for designing prodrugs that have sufficient solubility in the fluorocarbon phase while also being able to transfer into the cellular matrix to release the active drug. aiche.org
Perfluorocarbon nanodroplets are emerging as highly promising carriers for targeted drug delivery, activated by an external energy source. nih.govfrontiersin.org These systems typically consist of a liquid PFC core, such as perfluoropentane or perfluorooctyl bromide, encapsulated within a stabilizing shell. frontiersin.orgthno.org The core can be vaporized by applying focused ultrasound, a phenomenon known as acoustic droplet vaporization (ADV). thno.org
The process involves the phase transition of the liquid PFC into a gas microbubble when exposed to ultrasound energy. nih.govthno.org This rapid expansion can trigger the release of a co-encapsulated drug at a specific location in the body, enhancing therapeutic efficacy while minimizing systemic exposure. nih.gov The nanometric size of these droplets allows them to circulate in the bloodstream and extravasate into tissues like tumors. upmc.fr
Research has explored how different parameters affect drug release. Key factors include the type of perfluorocarbon used, the size of the nanodroplets, and the frequency and intensity of the ultrasound applied. frontiersin.orgupmc.fr Studies have shown that lower frequency ultrasound can be more effective at triggering drug release from nanodroplets with highly stable, high-boiling-point PFC cores. frontiersin.org The choice of PFC is critical, as its boiling point influences the energy required for vaporization. frontiersin.orgnih.gov
Table 2: Perfluorocarbons Investigated in Ultrasound-Mediated Drug Delivery Research
| Perfluorocarbon (PFC) | Boiling Point (°C) | Research Focus |
| Perfluoropentane (PFP) | 29 | Investigated for phase-change nanodroplets due to its low boiling point, allowing for vaporization with low-intensity focused ultrasound. frontiersin.orgthno.org |
| Decafluoropentane (DFP) | 55 | Used in studies comparing the effect of PFC core boiling point on ultrasound-triggered drug release. frontiersin.org |
| Perfluorooctyl Bromide (PFOB) | 142 | Studied in stable nanodroplet formulations, requiring specific ultrasound parameters for effective drug release. frontiersin.org |
| Perfluoro-15-crown-5-ether (PFCE) | 146 | Research showed that despite its high boiling point, nanodroplets could be vaporized with relatively low ultrasound energies, indicating a non-thermal mechanism. nih.gov |
This table highlights several perfluorocarbons used in the development of ultrasound-responsive nanodroplets. The boiling point is a key physical property influencing the acoustic energy required to trigger the liquid-to-gas phase transition for drug release.
This technology offers a programmable, on-demand drug release system that can be precisely controlled both spatially and temporally. thno.org
Direct drug delivery to the lungs is a preferred method for treating respiratory diseases, but its effectiveness can be compromised by fluid buildup and mucus that prevent inhaled drugs from reaching diseased areas. nih.govcmu.edu Perfluorocarbon liquids have been proposed as novel vehicles to overcome these barriers. nih.govtandfonline.com
Due to their unique properties, such as high density, low viscosity, and low surface tension, PFCs can homogeneously fill the lung, displace edema fluid and mucus, and transport drugs directly to the site of injury. nih.govcmu.edutandfonline.com This approach is expected to result in a more uniform distribution of the drug throughout the lung, achieving higher local concentrations and reducing systemic side effects compared to conventional methods. nih.govresearchgate.nettandfonline.com
Research has explored delivering drugs as solutions, dispersions, or emulsions within a PFC liquid. nih.govtandfonline.com One method involves using reverse emulsions, where an aqueous drug solution is dispersed within the bulk PFC liquid. cmu.edu After administration and treatment, the volatile PFC can be cleared from the lungs through exhalation. cmu.edu Animal studies have supported the hypothesis that PFC-assisted drug delivery leads to even drug distribution, even in diseased lungs. tandfonline.com A major ongoing challenge remains the poor solubility of most drugs in PFCs, necessitating the use of strategies like the prodrug approach or specialized formulations. nih.govresearchgate.net
Advanced Imaging Modalities Utilizing Fluorine-19 Nuclear Magnetic Resonance (19F MRI)
Fluorine-19 (¹⁹F) magnetic resonance imaging is a powerful, non-invasive imaging technique that has gained significant attention for biomedical applications, particularly in cell tracking. nih.govwur.nlnih.gov Its major advantage lies in the fact that the body has a negligible amount of endogenous, mobile fluorine, resulting in a lack of background signal. nih.gov This allows for the generation of highly specific "hot-spot" images where the signal comes exclusively from an administered fluorinated contrast agent. wur.nlnih.gov
Perfluorocarbons are ideal candidates for ¹⁹F MRI contrast agents due to their high density of fluorine atoms, chemical inertness, and biological stability. nih.govnih.gov PFCs formulated as nanoemulsions can be used to label cells ex vivo before they are introduced into the body. nih.govwur.nl Researchers can then use ¹⁹F MRI to track the location, migration, and quantity of these cells over time. nih.gov
Perfluoro(methylcyclohexane) has been used in this field as a fluorous solvent to test the properties of new ¹⁹F MRI agents. nih.gov For instance, the relaxation times of novel hydrofluorocarbon agents were measured in PFMCH to assess their potential for sensitive ¹⁹F MRI. nih.gov The development of ¹⁹F MRI agents focuses on maximizing the signal-to-noise ratio. Agents with a single, sharp resonance peak are particularly desirable as they avoid chemical shift artifacts and concentrate the signal. nih.gov
Table 3: Selected Perfluorocarbons Used in ¹⁹F MRI Research
| Compound | Key Feature/Use |
| Perfluoro-15-crown-5-ether (PFCE) | Widely investigated as a contrast agent due to its strong, single peak resonance spectrum, which eliminates chemical shift artifacts. nih.govnih.gov |
| Perfluoropolyether (PFPE) | Provides a single sharp resonance, making it an excellent contrast agent for maximizing the signal-to-noise ratio. nih.gov |
| Perfluorooctyl Bromide (PFOB) | Used as a blood substitute and ¹⁹F MRI agent, but exhibits a more complex, multi-peak resonance spectrum. nih.gov |
| Perfluoropropane (PFP) | Used as an inhaled gas for dynamic ¹⁹F MRI to assess lung ventilation, taking advantage of its short relaxation times for rapid imaging. cloudfront.net |
This table provides examples of different perfluorocarbons used as ¹⁹F MRI contrast agents, highlighting the properties that make them suitable for specific imaging applications.
Interactions with Biological Systems and Enzyme Solubilization in Fluorous Solvents
The interaction between perfluorocarbons and biological systems is largely defined by their chemical inertness and unique solubility characteristics. wikipedia.org The strong carbon-fluorine bond makes PFCs highly stable and resistant to metabolic degradation. nih.gov Furthermore, their simultaneous hydrophobicity (water-repelling) and lipophobicity (lipid-repelling) limit their interactions with most biological molecules, including enzymes and cell membranes. mdpi.com This inertness is a key reason for their investigation as drug delivery vehicles, as they are less likely to cause unintended biological effects. nih.gov
Despite their poor solvent properties, there is growing interest in using fluorous solvents for biocatalysis. nih.govportlandpress.comresearchgate.net The "fluorous effect" describes the tendency of highly fluorinated molecules to self-associate and separate from non-fluorinated molecules, which can occur even in organic solvents. d-nb.info This has led to the idea of creating "fluorous-immobilized enzymes" or conducting enzymatic reactions in fluorous biphasic systems to facilitate catalyst recovery and product separation. researchgate.netrsc.org
However, a significant challenge is the limited solubility of enzymes in fluorous solvents. portlandpress.com One successful approach demonstrated the solubilization of the enzyme lipase (B570770) from Candida rugosa in perfluoro(methylcyclohexane). nih.gov This was achieved by using a technique called hydrophobic ion pairing, where the enzyme was complexed with a perfluoropolyether surfactant. The resulting enzyme-surfactant complex formed a stable colloidal dispersion in PFMC, demonstrating a viable method for creating biocatalytically active systems in a fluorous medium. nih.gov This research opens possibilities for using enzymes in non-traditional solvent environments for specialized synthetic applications. d-nb.infonih.gov
Advanced Materials Science and Engineering Applications of Perfluoro Methylcyclohexane
Research on Thermal Management and Heat Transfer Fluid Efficiency
Perfluoro(methylcyclohexane) is recognized for its role as a heat transfer agent, a function attributable to its high thermal stability and low surface tension. lookchem.comwikipedia.org It is a chemically inert and non-toxic liquid that remains stable at temperatures exceeding 400 °C. wikipedia.orglookchem.com These properties are highly desirable for heat transfer fluids, particularly in applications that demand high-temperature stability and non-flammability. wikipedia.org
The compound's physical properties are central to its efficiency as a heat transfer fluid. It is a clear, colorless liquid with a relatively high density, low viscosity, and low surface tension, which allows it to evaporate rapidly. wikipedia.org While it is a poor solvent for solids and liquids, it is a good solvent for gases. wikipedia.org
Perfluorocarbon fluids, such as perfluoro(methylcyclohexane), are under evaluation for use in heat transfer loops in space-based operations. The implementation of these fluids could potentially streamline current two-loop systems, which utilize two different fluids and heat exchangers, into a more efficient single-loop system with one fluid, thereby eliminating the need for heat exchangers to thermally couple the two different fluids.
A selection of its thermal and physical properties are detailed below:
| Property | Value |
| Boiling Point | 76 °C lookchem.comchemicalbook.com |
| Melting Point | -37 °C lookchem.comchemicalbook.com |
| Density | 1.788 g/mL lookchem.com |
| Thermal Stability | > 400 °C lookchem.com |
| Appearance | Clear, colorless liquid lookchem.com |
Dielectric Fluid Applications and Electrical Property Research
Perfluoro(methylcyclohexane) sees significant application as a dielectric fluid in various electrical components. lookchem.comwikipedia.orglookchem.comchemicalbook.com Its high dielectric strength and low dissipation factor make it a suitable medium for use in transformers and capacitors. lookchem.com The inherent chemical and thermal stability of the compound further enhances its suitability for these applications, ensuring reliable performance under demanding operational conditions. wikipedia.orglookchem.com
Research into electrochemical processes in media with exceptionally low polarity has utilized perfluoro(methylcyclohexane) as a representative fluorous solvent. nih.gov These studies highlight its very low dielectric constant, which is a key electrical property. nih.gov
Key electrical and physical properties relevant to its dielectric applications include:
| Property | Value |
| Dielectric Constant | 1.86 chemicalbook.comnih.gov |
| Boiling Point | 76 °C chemicalbook.com |
| Density | 1.80 g/mL at 20 °C chemicalbook.com |
| Form | Liquid thermofisher.com |
Porous Membrane Characterization and Development of Perfluorinated Test Media
In the field of membrane science, perfluorinated compounds, including perfluoro(methylcyclohexane), have been investigated as effective test media for the characterization of porous membranes. mdpi-res.comnih.gov A proposed method utilizes these compounds to compare and characterize the properties of various porous membranes, leveraging their unique interactions with membrane materials. nih.gov This approach is supported by studies on a range of membranes made from different organic and inorganic materials. nih.gov
The research found that the flow of cyclic perfluorinated compounds like perfluoro(methylcyclohexane) can diverge from that of linear compounds, providing an indication of the pore dimensions within the membrane. nih.gov Furthermore, perfluoro(methylcyclohexane) is also employed as a perfluorocarbon tracer (PFT) for assessing contamination in specialized applications such as drilling and coring operations. iodp.org
Lubrication Rheology and Ultra-Thin Polymer Solutions via Molecular Dynamics Studies
The study of lubrication rheology and the behavior of ultra-thin polymer films has benefited from the use of molecular dynamics (MD) simulations. Research in this area has explored the dynamic structure of liquids like perfluoromethylcyclohexane in both bulk and confined states, providing insights into their behavior at the molecular level. acs.org
Molecular dynamics has been employed to analyze molecularly thin polymer films, investigating the effects of polymer concentration, the number of molecular layers, and system temperature on the lubrication rheology of polymer solutions. researchgate.net These simulations reveal that the properties of polymer solutions in such thin films differ from their bulk properties. researchgate.net Additionally, the thermoresponsive behavior of certain polymers has been studied in non-aqueous solutions, including perfluoro(methylcyclohexane), through experimental and molecular dynamics approaches. rsc.org
Fluid Applications in Electronics Testing and Direct Contact Cooling
Perfluoro(methylcyclohexane) and other perfluorocarbons are utilized in the electronics industry for testing and direct contact cooling due to their dielectric nature and thermal properties. parliament.ukparliament.uk Direct cooling with these fluids allows for the thermal management fluid to come into direct contact with hot electronic components, efficiently carrying heat away. google.com This method is advantageous over indirect cooling, which requires an electrically insulating barrier. google.com
These fluids are also employed in the thermal shock testing of electronics. parliament.uk Furthermore, perfluorocarbons are considered a next-generation solution for server cooling, which is becoming increasingly important with the growth of artificial intelligence, as they can help reduce energy and water consumption. parliament.ukparliament.uk Perfluoro(methylcyclohexane) is also listed as a suitable evaporative cooling component in some compositions. google.com
Computational and Theoretical Investigations of Perfluoro Methylcyclohexane
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the physical movements of atoms and molecules, offering insights into material properties and processes at the nanoscale.
The behavior of liquids changes significantly when they are confined in spaces with nanometer dimensions compared to their bulk state. The dynamic structure of Perfluoro(methylcyclohexane) has been investigated in such confined environments, specifically within porous silica (B1680970) glasses, and compared to its behavior as a bulk liquid.
Nuclear Magnetic Resonance (NMR) spin-lattice relaxation time (T₁) studies were conducted on PFMCH in porous silica glasses with pore sizes ranging from 24 to 96 Å. acs.org The results were analyzed using a model that separates the effects of direct surface interactions from the topological effects of physical confinement. acs.org The analysis revealed that confined PFMCH molecules have a stronger interaction with the silica glass surface, leading to more hindered molecular motions compared to its non-fluorinated counterpart, methylcyclohexane (B89554) (MCH). acs.org This stronger interaction is reflected in the surface enhancement values of the NMR relaxation times. acs.org Conversely, the topological confinement—the physical restriction imposed by the pore structure—was found to play a lesser role in affecting the translational diffusion of PFMCH molecules near the glass surface. acs.org In the bulk liquid state, the dynamic structure of PFMCH has been analyzed by modeling its shear viscosity data using the rough-hard-sphere model of liquids. acs.org
These findings highlight the dominant role of surface chemistry and intermolecular forces in determining the dynamics of PFMCH in confined geometries.
Molecular dynamics simulations are a key tool for understanding lubrication at the atomic scale, particularly the behavior of lubricants in the vicinity of surface imperfections, known as asperities. However, based on the available scientific literature, there are no specific MD simulation studies focusing solely on Perfluoro(methylcyclohexane) as a lubricant near wall asperities. Research in this area tends to focus on other perfluorinated compounds, such as perfluoropolyethers (PFPEs), which are widely used as lubricants in the data storage industry and other high-performance applications. researchgate.netresearchgate.netrsc.org These studies investigate mechanisms of lubricant film degradation, transfer film formation, and the effects of shear and pressure on molecularly thin lubricant films. researchgate.net
The thermal conductivity of materials can change dramatically at the nanoscale, a critical consideration for the design of electronic and micro-fabricated devices. While MD simulations are frequently used to investigate these size effects, specific studies on the thermal conductivity of nanoscale films of Perfluoro(methylcyclohexane) have not been identified in the surveyed literature. researchgate.net
General MD studies on other materials, such as solid argon, have shown that thermal conductivity in thin films is significantly lower than in the bulk material and increases with film thickness. scispace.comresearchgate.netupenn.edu These simulations help elucidate the role of phonon scattering at film boundaries, which governs the size-dependent thermal conductivity. researchgate.net However, without specific simulations for PFMCH, its nanoscale thermal transport properties remain an area for future investigation.
Equation of State (EOS) Modeling for Phase Behavior Prediction
Equations of State (EOS) are thermodynamic models that describe the relationship between temperature, pressure, and volume of a substance. They are crucial for predicting the phase behavior of pure fluids and mixtures, which is essential for chemical process design and engineering applications.
An EOS-based model was developed to study the phase behavior of Perfluoro(methylcyclohexane) in mixtures rich in hydrocarbons. acs.org This model determined the necessary binary interaction parameters (BIPs) for the EOS by using experimental vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) data for mixtures of PFMCH with various gaseous and liquid hydrocarbons. acs.orgdtic.mil The resulting BIPs were then correlated against the molecular weight of the hydrocarbons, and the model showed encouraging results when evaluated against measured data. acs.org
In another study, the soft-Statistical Associating Fluid Theory (soft-SAFT) EOS was used to describe the phase behavior of mixtures containing carbon dioxide and various perfluoroalkanes, including PFMCH. upenn.eduresearchgate.net This work measured pressure-composition diagrams at temperatures from 293.15 to 353.15 K and provided optimized, transferable parameters for the soft-SAFT model, such as the Lennard-Jones (LJ) diameter and dispersive energy. upenn.eduresearchgate.net
Additionally, the van der Waals one-fluid model, in conjunction with the Guggenheim equation of state, was used to predict the upper critical solution temperatures (UCST) of PFMCH with a series of n-alkanes (from C₅ to C₁₅). researchgate.net The model required an energy parameter, ξ, to fit the experimental data. It was found that the value of ξ decreased as the chain length of the n-alkane increased, a trend also observed for other perfluorinated compounds mixed with alkanes. researchgate.net
Table 1: Parameters for EOS Modeling of Perfluoro(methylcyclohexane) Systems
| Model / System | Investigated Parameters | Key Finding |
| EOS Model for PFMCH + Hydrocarbons | Binary Interaction Parameters (BIPs) | BIPs were determined from VLE and LLE data and successfully correlated against hydrocarbon molecular weight. acs.org |
| soft-SAFT EOS for PFMCH + CO₂ | Lennard-Jones (LJ) diameter, dispersive energy, chain length | Optimized, transferable parameters were developed for predicting phase behavior in CO₂ mixtures. upenn.eduresearchgate.net |
| van der Waals Model for PFMCH + n-Alkanes | Energy parameter (ξ) | The parameter ξ, needed to fit UCST data, decreases as the alkane chain length increases. researchgate.net |
Quantum Chemical Studies and Electron Attachment Phenomena to Perfluoro(methylcyclohexane)
Quantum chemical studies investigate the electronic structure and reactivity of molecules from first principles. For Perfluoro(methylcyclohexane), these studies have been particularly important in understanding its interaction with low-energy electrons, a phenomenon known as electron attachment. This is relevant because PFMCH has applications as an atmospheric tracer and in plasma processing. researchgate.net
Research using atmospheric pressure negative ion mass spectrometry has been conducted to determine the electron affinities and activation energies for thermal electron attachment to PFMCH. researchgate.net These methods involve fitting the temperature dependence of the experimental data to a kinetic model. researchgate.net The studies confirmed that multiple anions of PFMCH are more stable than the neutral molecule. researchgate.net A ground state electron affinity of 3.0(2) eV was determined from the photodetachment threshold, while additional electron affinities between 0.5 and 1.5 eV were assigned to excited states. researchgate.net
Other studies have also reported on the electron attachment cross-sections for PFMCH in the low-energy range (0-160 meV). diva-portal.org These experimental findings are supported by semi-empirical quantum mechanical calculations, which help to illustrate the mechanism for the reaction of thermal electrons with the PFMCH molecule. researchgate.net
Table 2: Experimentally Supported Electron Affinities (EA) for Perfluoro(methylcyclohexane) and Related Species
| Species | Electron Affinity (eV) | Method/Comment |
| c-C₆F₁₁-CF₃ | 1.06 | Literature value supported by kinetic modeling. researchgate.net |
| c-C₆F₁₁-CF₃ | 3.0(2) | Ground state EA from photodetachment threshold. researchgate.net |
| c-C₆F₁₁-CF₃ | 0.5 - 1.5 | Assigned to excited states. researchgate.net |
| c-C₆F₁₀-CF₃ | 3.9 | Literature value. researchgate.net |
| c-C₆F₁₁ | 3.5 | Literature value. researchgate.net |
Development of Structure-Activity Relationship (SAR) Models for Perfluorinated Compounds
Quantitative Structure-Activity Relationship (QSAR) models are predictive, in silico tools that correlate the chemical structure of compounds with their physical, chemical, or biological activity. scispace.comacs.org Under regulations like REACH, such predictive strategies are encouraged to fill data gaps and prioritize chemicals for further testing, thereby reducing costs and animal experiments. acs.orgxmu.edu.cn The development of these models is based on the principle that the activity of a chemical is related to its structure. scispace.com
For the broad class of perfluorinated compounds (PFCs), QSAR models have been developed to predict properties like endocrine-disrupting activity. acs.orgxmu.edu.cn The process involves several key steps:
Data Collection: A dataset of PFCs with known experimental activity is compiled. For example, to predict thyroxin-transthyretin (T4-TTR) competing potency, experimental data for a range of PFCs is gathered. acs.orgxmu.edu.cn
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. xmu.edu.cn
Model Development and Selection: Statistical methods are used to build a mathematical model that links the descriptors to the observed activity. The best models are selected by maximizing sensitivity and predictive ability on external datasets. acs.orgxmu.edu.cn
Validation and Applicability Domain: The final model must be robust and have a well-defined applicability domain, which specifies the chemical space in which the model can make reliable predictions. acs.orgxmu.edu.cn
Studies on PFCs have shown that structural features like the length of the perfluorinated carbon chain and the type of functional group (e.g., sulfonate vs. carboxyl) are critical determinants of toxicity. nih.gov For instance, PFCs with longer carbon chains (like C8) tend to be more toxic than those with shorter chains (C4), and compounds with a sulfonate group often show greater toxic potential than those with a carboxyl group of the same chain length. nih.gov These relationships, once quantified in a QSAR model, can be used to screen other PFCs for potential adverse effects. acs.org
Emerging Research Frontiers and Future Directions for Perfluoro Methylcyclohexane
Development of Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of perfluoro(methylcyclohexane) and other perfluorinated compounds often relies on harsh methods like the Fowler process, which uses cobalt fluoride (B91410), or Simons electrochemical fluorination (ECF). wikipedia.orgfluorine1.ru While effective, these methods can be energy-intensive and raise environmental concerns. cas.cn The ECF of toluene (B28343) or benzotrifluoride (B45747) to produce perfluoro(methylcyclohexane) has been explored, but issues such as low yields and electrolyte gumming have been reported. fluorine1.ru
Future research is increasingly focused on "green chemistry" approaches to mitigate these issues. cas.cntandfonline.com Key areas of development include:
Direct Fluorination with Elemental Fluorine: Advances in microreactor technology are being explored for the direct fluorination of hydrocarbons like toluene. scilit.com This method offers the potential for better control over the highly exothermic reaction, improving safety and yield. The process aims to replace all hydrogen atoms with fluorine at once, with hydrogen fluoride as the only theoretical byproduct, thus reducing environmental impact. longdom.org
Catalytic Fluorination: A significant challenge in fluorine chemistry is the catalytic fluorination of unactivated sp³ C-H bonds, which are abundant in hydrocarbons. tandfonline.com Developing selective and efficient catalysts for this transformation would represent a major breakthrough, allowing for more direct and less wasteful synthetic routes.
Avoiding Hazardous Reagents: Traditional methods sometimes employ hazardous reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF). cas.cn Research is moving towards developing fluorination protocols that utilize safer and more environmentally friendly fluorine sources.
Table 1: Comparison of Traditional and Emerging Synthesis Methods
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Electrochemical Fluorination (ECF) | Uses an electric current in anhydrous hydrogen fluoride to replace hydrogen with fluorine. fluorine1.rucas.cn | Can produce fully fluorinated compounds. | Can suffer from low yields, electrolyte gumming, and high energy consumption. fluorine1.ru |
| Direct Fluorination | Involves the reaction of a hydrocarbon with elemental fluorine. | Potentially high atom economy with HF as the main byproduct. longdom.org | Highly exothermic and difficult to control, requiring specialized equipment like microreactors. scilit.com |
| Catalytic C-H Fluorination | Employs a catalyst to selectively replace C-H bonds with C-F bonds. | High selectivity and efficiency, reducing waste. tandfonline.com | Catalytic fluorination of unactivated C-H bonds remains a significant scientific challenge. tandfonline.com |
Expansion of Biomedical Applications Beyond Current Scope and Targeted Therapies
The inertness and high gas-dissolving capacity of perfluoro(methylcyclohexane) make it a candidate for various biomedical applications, historically explored as a component in artificial blood substitutes and for liquid ventilation. Emerging research seeks to leverage these properties for more sophisticated and targeted medical interventions.
Oxygen Delivery: Perfluorocarbons are excellent solvents for respiratory gases. This property is being investigated for enhancing oxygen delivery to microorganisms in industrial bioprocesses, which could be adapted for therapeutic applications such as treating ischemic tissues. justia.com
Drug Delivery Systems: Semifluorinated polymers are being developed for their potential in drug delivery. researchgate.net The unique balance of hydrophobicity and fluorophilicity can be tuned to create stable nanoemulsions for delivering fluorinated anesthetics or other therapeutic agents. researchgate.net Perfluoro(methylcyclohexane) could serve as a core component in such delivery vehicles.
Medical Imaging: The unique properties of perfluorocarbons are being explored for use as contrast agents in various imaging modalities. Their ability to be detected at very low concentrations makes them suitable for tracer applications. wikipedia.org
Integration of Multi-Scale Modeling and Advanced Experimental Approaches
To unlock the full potential of perfluoro(methylcyclohexane), a deeper understanding of its behavior at multiple scales is necessary. The integration of computational modeling with advanced experimental techniques is a key emerging frontier.
Molecular Modeling: Quantum-chemical studies are being used to explore the energetic implications of fluorinating cyclic molecules. researchgate.net These computational approaches provide insights into molecular characteristics arising from the highly polar C-F bond, which governs the compound's bulk properties.
Gas-Phase Structure Analysis: Experimental investigations into the gas-phase structure of perfluoro(methylcyclohexane) help to validate and refine theoretical models of its conformational behavior. sigmaaldrich.com
Advanced Spectroscopy: Low-field benchtop NMR spectroscopy, particularly using ¹⁹F nuclei, is being employed as an effective and inexpensive method for analyzing fluorinated compounds. researchgate.net This technique allows for quantitative detection of products and byproducts directly from reaction mixtures with minimal workup. researchgate.net
Innovative Remediation Strategies for Perfluorinated Compounds
The extreme persistence of perfluorinated compounds (PFCs) in the environment is a significant concern. ebsco.comnaturvardsverket.se While perfluoro(methylcyclohexane) is chemically inert, the broader class of PFCs necessitates the development of effective remediation strategies. Research in this area is critical for the sustainable use of any fluorochemical.
Innovations are being sought in methods to break the strong carbon-fluorine bond, which is one of the strongest in organic chemistry. tandfonline.com While specific research on perfluoro(methylcyclohexane) degradation is limited, strategies being developed for other PFCs could be applicable, including advanced oxidation processes and microbial degradation pathways.
Exploration of Novel Industrial and Engineering Applications with Enhanced Performance Characteristics
The exceptional properties of perfluoro(methylcyclohexane) make it valuable in several industrial applications, including as a heat transfer agent and a dielectric fluid. wikipedia.org Future research aims to enhance its performance and discover new applications.
Advanced Heat Transfer: Its high thermal stability (up to 400 °C), high density, and low viscosity make it an effective heat transfer fluid. wikipedia.org Research is ongoing to optimize its use in demanding applications such as the cooling of high-performance electronics and in industrial processes.
Fluorous Biphase Systems: Mixtures of perfluoro(methylcyclohexane) with conventional organic solvents like chloroform (B151607) can be used to create "fluorous" biphase reaction systems. sigmaaldrich.comscientificlabs.co.uk This allows for the easy separation of fluorous-tagged catalysts from reaction products, contributing to greener and more efficient chemical processes. researchgate.net
Tracer Applications: Because it can be detected at extremely low concentrations, perfluoro(methylcyclohexane) is an ideal tracer compound for various applications, including environmental studies and leak detection. wikipedia.org
Separation Science: Novel fluorinated macrocycles are being designed for the selective separation of industrially important chemicals. For instance, a tetrafluoroterphen tandfonline.comarene has demonstrated the ability to separate toluene from methylcyclohexane (B89554) through both adsorptive and chromatographic methods, driven by C-H···F interactions. nih.govsemanticscholar.org This highlights the potential for creating highly selective separation materials based on fluorinated structures.
Table 2: Key Properties and Applications of Perfluoro(methylcyclohexane)
| Property | Value | Significance in Applications |
|---|---|---|
| Boiling Point | 76 °C wikipedia.org | Suitable for various heat transfer and solvent applications under moderate conditions. |
| Density (at 25 °C) | 1.788 g/mL wikipedia.org | High density is useful in dielectric applications and facilitates phase separation in fluorous biphase systems. |
| Thermal Stability | Stable to >400 °C wikipedia.org | Allows for use in high-temperature applications like electronics cooling. |
| Chemical Nature | Chemically and biologically inert wikipedia.org | Ensures stability and low reactivity in sensitive applications, including biomedical uses. |
| Solubility in Water | 10 ppm wikipedia.org | Low water solubility is key for creating separate fluorous phases for catalyst recovery. |
Q & A
(Basic) What analytical techniques are recommended for assessing the purity of perfluoro(methylcyclohexane) in synthetic chemistry applications?
To determine purity, use gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV. Compare fragmentation patterns to reference spectra from the National Institute of Standards and Technology (NIST) database, which includes detailed electron ionization mass spectra for C7F14 . Additionally, nuclear magnetic resonance (<sup>19</sup>F NMR) can resolve structural impurities, while Karl Fischer titration quantifies residual moisture.
(Basic) How should researchers select perfluoro(methylcyclohexane) as a solvent for studying fluorocarbon-hydrocarbon interactions?
Evaluate Kamlet-Taft solvent parameters : α (hydrogen-bond donor acidity) = 0.00, β (hydrogen-bond acceptor basicity) = -0.06, and π* (polarity/polarizability) = -0.40 . These values indicate low polarity and inertness, making it ideal for partitioning experiments in fluorous biphasic systems. For fluorophilicity studies, combine with hydrocarbon solvents (e.g., hexane) and monitor phase separation via UV-Vis or fluorescence spectroscopy .
(Advanced) What experimental methodologies are suitable for measuring interfacial tension in binary systems containing perfluoro(methylcyclohexane)?
Use the pendant drop tensiometry method at controlled temperatures (e.g., 28.626°C ± 0.001°C) . Prepare binary mixtures with non-polar solvents like carbon tetrachloride (CCl4) and measure tension over a 10–30 K temperature range. Analyze data using the Young-Laplace equation, and validate with density gradient corrections. Ensure ultrapure reagents (≥99.99%) to minimize surfactant contamination.
(Advanced) How can researchers reconcile discrepancies between theoretical predictions and experimental observations in decomposition pathways of perfluoro(methylcyclohexane) derivatives?
Apply multiscale computational modeling :
Perform density functional theory (DFT) calculations to map potential energy surfaces for reaction intermediates.
Use Rice-Ramsperger-Kassel-Marcus (RRKM) theory/master equation analysis to predict temperature- and pressure-dependent product yields.
Cross-validate with experimental infrared (IR) spectroscopy to distinguish between carbonyl products (e.g., fluorinated glycolaldehyde vs. glyoxal) .
(Basic) What safety protocols are essential when handling perfluoro(methylcyclohexane) in laboratory settings?
- Peroxide mitigation : Inspect containers for crystalline deposits using a flashlight, especially if stored >6 months.
- Ventilation : Use fume hoods for distillation or high-temperature reactions.
- Training : Document lab-specific protocols for spill containment and waste disposal, referencing OSHA guidelines for perfluorocarbon handling .
(Advanced) What computational strategies are effective in predicting the solvent efficacy of perfluoro(methylcyclohexane) for CO2 absorption?
Screen solvents using chemoinformatics-driven models :
Calculate Hansen solubility parameters (δd, δp, δh) to estimate CO2 affinity.
Simulate gas-liquid equilibria via molecular dynamics (MD) with TraPPE force fields.
Compare predicted Kuenen coefficients (S) with experimental vapor-liquid equilibrium data .
(Basic) How can researchers determine the electronic affinity of perfluoro(methylcyclohexane) experimentally?
Use electron attachment spectroscopy :
Introduce gaseous C7F14 into a pulsed molecular beam.
Measure electron capture rates at energies between 0.1–2.0 eV.
Compare results with Grimsrud et al.’s (1985) thermal desorption data to derive vertical electron affinity (EA = 0.85–1.10 eV) .
(Advanced) What methodologies address data inconsistencies in ion clustering behavior of perfluoro(methylcyclohexane) under varying experimental conditions?
Conduct ion mobility spectrometry (IMS) at ionization energies from 10–70 eV to observe fragmentation patterns.
Compare cluster stability (e.g., [C7F14]<sup>−</sup> vs. [C7F14·F]<sup>−</sup>) using collision-induced dissociation (CID).
Reconcile discrepancies with ab initio calculations of binding energies, as in Miller et al. (2012) .
(Basic) What are the key physical properties of perfluoro(methylcyclohexane) critical for reaction solvent selection?
- Density : 1.800 g/cm³ (enables phase separation in biphasic systems).
- Boiling point : 75–76°C (suitable for reflux conditions ≤100°C).
- Refractive index : 1.300 (compatible with optical spectroscopy) .
(Advanced) How to design a study assessing the environmental persistence of perfluoro(methylcyclohexane) in aquatic systems?
Sample preparation : Spike water matrices (freshwater/seawater) with C7F14 at 1–100 ppb.
Analysis : Extract using solid-phase microextraction (SPME) and quantify via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Degradation studies : Expose to UV light (254 nm) and measure half-life using EPA Method 533 for PFAS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
